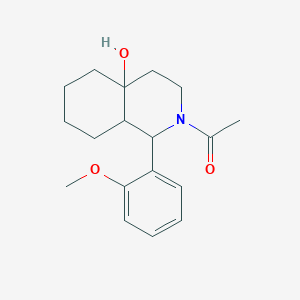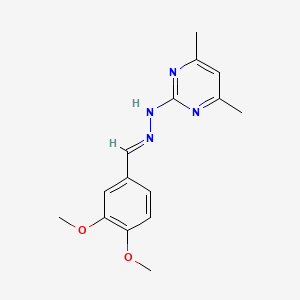
2-acetyl-1-(2-methoxyphenyl)octahydro-4a(2H)-isoquinolinol
Vue d'ensemble
Description
2-acetyl-1-(2-methoxyphenyl)octahydro-4a(2H)-isoquinolinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinoline alkaloids and is known to possess various biological activities.
Mécanisme D'action
The mechanism of action of 2-acetyl-1-(2-methoxyphenyl)octahydro-4a(2H)-isoquinolinol is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various cellular signaling pathways. For example, it has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. Additionally, it has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, it has been reported to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Furthermore, it has been found to have antioxidant properties and can scavenge free radicals. Moreover, it has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-acetyl-1-(2-methoxyphenyl)octahydro-4a(2H)-isoquinolinol in lab experiments is its potential therapeutic applications. It has been found to have various biological activities and can be used in the treatment of various diseases. Additionally, it is relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-acetyl-1-(2-methoxyphenyl)octahydro-4a(2H)-isoquinolinol. One of the potential directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it can be further studied for its anticancer properties and potential use as a chemotherapeutic agent. Moreover, its mechanism of action can be further elucidated to understand its biological activities better. Furthermore, its structural analogs can be synthesized and studied for their potential therapeutic applications.
Applications De Recherche Scientifique
2-acetyl-1-(2-methoxyphenyl)octahydro-4a(2H)-isoquinolinol has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial, anti-inflammatory, and antioxidant activities. Additionally, it has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, it has been found to have anticancer properties and has been investigated as a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
1-[4a-hydroxy-1-(2-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13(20)19-12-11-18(21)10-6-5-8-15(18)17(19)14-7-3-4-9-16(14)22-2/h3-4,7,9,15,17,21H,5-6,8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMXPJVQCGHRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCCCC2C1C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3839258.png)


![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B3839276.png)

![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3839286.png)
![3-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839292.png)
![4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzaldehyde O-methyloxime](/img/structure/B3839302.png)
![N'-[4-(dipropylamino)benzylidene]hexanohydrazide](/img/structure/B3839304.png)
![N'-[(5-nitro-2-furyl)methylene]hexanohydrazide](/img/structure/B3839312.png)

![ethyl 2-[4-(dipropylamino)benzylidene]hydrazinecarboxylate](/img/structure/B3839323.png)

![2,4-dichloro-6-[({2-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol](/img/structure/B3839361.png)